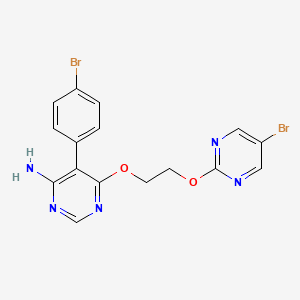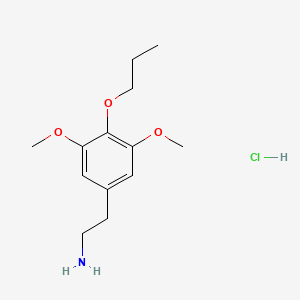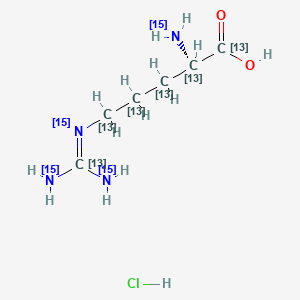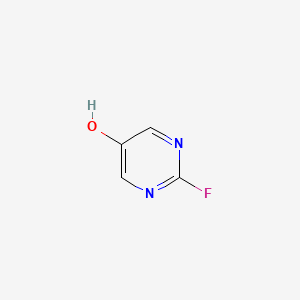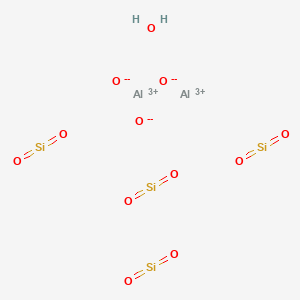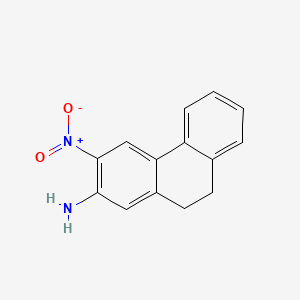
16-Oxoprometaphanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Oxoprometaphanine (16-OPM) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been studied extensively in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthetic Intermediates for Antibiotics
A study by Iwagami et al. (1990) developed a synthetic route to chiral O-alkyloxime (S)-16, a synthetic intermediate for potent antibiotics like M-14659. This route involved optical resolution of a racemic α-(phthalimidooxy)arylacetic acid (Iwagami, Nakazawa, Yatagai, Hijiya, Honda, Naora, Ohnuki, Yukawa, 1990).
DNA-Repair Endonuclease Inhibition
Hodges and Chipman (2002) discovered that sodium dichromate down-regulates hOGG1, a DNA-repair endonuclease. This is significant for understanding how hexavalent chromium, a human pulmonary carcinogen, causes DNA oxidation (Hodges, Chipman, 2002).
Bioarchaeology Applications
Pederzani and Britton (2019) highlighted the use of oxygen isotope analyses (18O/16O) in bioarchaeology. This method aids in reconstructing past human-environment interactions and understanding socio-cultural decisions (Pederzani, Britton, 2019).
Antihypoxic Properties in Neurology
Linée et al. (1978) researched l-eburnamonine (16-oxoeburnane), noting its significant experimental cerebral 'oxygenator' and antihypoxic properties, which are more pronounced than vincamine. This has implications for neurological research and treatments (Linée, Lacroix, Le Pollés, Aurousseau, Boulu, van den Driessche, Albert, 1978).
Autophagy and Oxidative Stress
Castino et al. (2010) found that inhibition of PI3k class III-dependent autophagy prevents apoptosis and necrosis by oxidative stress in dopaminergic neuroblastoma cells. This discovery is critical for understanding cellular responses to oxidative stress (Castino, Bellio, Follo, Murphy, Isidoro, 2010).
Pharmaceutical Synthesis
Yan et al. (2005) demonstrated an environmentally friendly process for preparing 16-Dehydropregnenolone Acetate, an important intermediate for steroidal drugs, using a less toxic and environmentally benign method (Yan, Yong-yong, Xuexin, Xuesong, Baowen, 2005).
Carbacyclin Derivatives in Medicine
Stürzebecher et al. (1986) synthesized a novel carbacyclin derivative with high metabolic stability and oral activity, which can be beneficial for conditions where prostacyclin and Iloprost are therapeutically useful (Stürzebecher, Haberey, Müller, Schillinger, Schröder, Skuballa, Stock, Vorbrüggen, Witt, 1986).
Drug Discovery and Chemistry
Wuitschik et al. (2010) discussed how oxetanes, including 16-oxo compounds, can significantly change solubility, lipophilicity, and metabolic stability, impacting drug discovery and chemical synthesis (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, Müller, 2010).
Mecanismo De Acción
Target of Action
16-Oxoprometaphanine is a complex organic compound with a chemical structure of C16H9NO The primary targets of 16-Oxoprometaphanine are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that this compound belongs to the class of tyrosine alkaloids . Alkaloids typically interact with a variety of enzymes and receptors in the body, but the specific pathways influenced by 16-Oxoprometaphanine remain to be determined.
Pharmacokinetics
Some properties such as its predicted density (142±01 g/cm3) and boiling point (6164±550 °C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.
Result of Action
It’s known that the compound is used in the fluorescence dye industry and can serve as a marker in fluorescence microscopy for studying the distribution and transport of biomolecules in cells and tissues . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 16-Oxoprometaphanine is not well studied. Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound. For instance, it’s recommended to store the compound at 2-8℃ , suggesting that temperature could affect its stability.
Propiedades
IUPAC Name |
(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLACZJGCNXVIAX-NXXCRTJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Oxoprometaphanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






